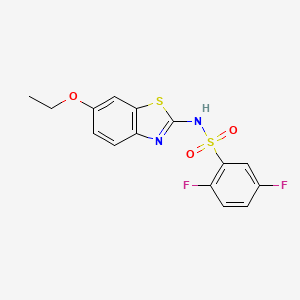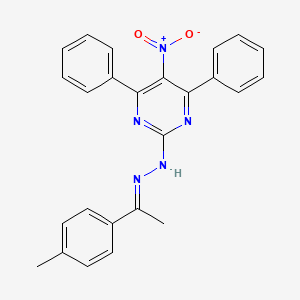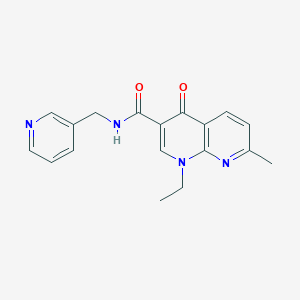![molecular formula C13H9ClF3N3O B5775281 N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research. It belongs to the class of urea herbicides and is commonly used as a selective herbicide to control weeds in crops such as soybean, cotton, and corn.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea acts as a photosystem II inhibitor, which prevents the transfer of electrons from water to plastoquinone in the photosynthetic electron transport chain. This leads to the accumulation of reactive oxygen species, which cause damage to the chloroplast and ultimately result in the death of the weed.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been found to affect the metabolism of plants by altering the levels of amino acids, proteins, and carbohydrates. It also induces oxidative stress and disrupts the cellular membrane integrity. In cancer cells, N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to cause defects in spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments is its high selectivity towards broadleaf weeds, which makes it a useful tool for studying plant physiology. However, its toxicity towards non-target organisms and the environment limits its application in field studies. In cancer research, N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has shown promising results in vitro, but its efficacy and safety in vivo are yet to be established.
Future Directions
Future research on N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea could focus on developing more efficient and environmentally friendly synthesis methods. In plant physiology, the mechanism of action of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea could be further elucidated to understand its selectivity towards broadleaf weeds. In cancer research, studies could explore the potential of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea as a chemotherapeutic agent and investigate its efficacy in animal models.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the reaction between 5-chloro-2-pyridinecarboxylic acid and 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield the final product.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal activity. It selectively inhibits the growth of broadleaf weeds by interfering with their photosynthesis process. However, recent studies have also shown that N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting the mitotic spindle and inducing cell cycle arrest.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLKHOUNRFVCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)


![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)